4,7-Dichloro-6-iodoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4Cl2IN |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
4,7-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H |
InChI Key |
PYNGKLKHYXFYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)I)Cl |
Origin of Product |
United States |
Reactivity and Transformation of 4,7 Dichloro 6 Iodoquinoline and Its Derivatives
Cross-Coupling Reactions at Halogenated Positions
The differential reactivity of the halogen substituents (I > Br > Cl >> F) is a cornerstone of selective functionalization in polyhalogenated aromatic compounds. researchgate.net The C-I bond is significantly weaker and more susceptible to oxidative addition with palladium(0) catalysts than the more robust C-Cl bonds. researchgate.net This reactivity hierarchy is exploited in the sequential functionalization of 4,7-dichloro-6-iodoquinoline (B6254781), where the C6-iodo position serves as the primary site for cross-coupling reactions, leaving the chloro substituents at C4 and C7 available for subsequent modifications.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of polyhaloquinolines, the reaction exhibits high chemoselectivity, favoring the more labile C-I bond. Studies on analogous compounds, such as 7-chloro-4-iodoquinoline (B1588978), demonstrate that Suzuki coupling with arylboronic acids occurs almost exclusively at the iodo-substituted position, providing the corresponding aryl-substituted product in high yield. cdnsciencepub.com For this compound, the reaction with an aryl or vinylboronic acid would be expected to proceed selectively at the C6 position.
Research on the related 4,7-dichloroquinoline (B193633) shows that under phosphine-free palladium catalysis in water, the C4-chloro position is more reactive than the C7-chloro position. cdnsciencepub.com However, the reactivity of the C-I bond far surpasses that of either C-Cl bond. researchgate.net Therefore, a typical Suzuki-Miyaura reaction on this compound would yield the 6-aryl(or vinyl)-4,7-dichloroquinoline. Subsequent, more forceful conditions could then be employed to achieve a second coupling at the C4 position. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Haloquinolines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Water | 7-Chloro-4-phenylquinoline | 98% | cdnsciencepub.com |
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is highly effective and regioselective for polyhalogenated systems. libretexts.org The reaction proceeds via a palladium and copper co-catalyzed cycle where the oxidative addition step is much faster for aryl iodides than for aryl chlorides. researchgate.netlibretexts.org
For substrates like 4-chloro-6-iodoquinoline (B1313714), Sonogashira-Hagihara conditions have been optimized to achieve exclusive alkynylation at the C6-iodo position, yielding 6-alkynyl-4-chloroquinolines in excellent yields (90-100%). researchgate.net This high degree of selectivity is directly applicable to this compound, where the reaction with a terminal alkyne would selectively produce a 6-alkynyl-4,7-dichloroquinoline. The C4-Cl and C7-Cl bonds remain intact under these conditions, allowing for further diversification. nih.gov The choice of solvent can influence reaction rates, with polar aprotic solvents like DMF often enhancing the process. lucp.net
Table 2: Conditions for Regioselective Sonogashira Coupling of a Dihaloquinoline
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chloro-6-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 °C | 4-Chloro-6-(phenylethynyl)quinoline | 95% | researchgate.net |
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. Similar to other palladium-catalyzed cross-couplings, the reaction demonstrates selectivity for heavier halogens. While specific studies on the Buchwald-Hartwig amination of this compound are not prevalent, the reactivity can be inferred from related systems. For instance, reports on 4,6-dihaloquinolines describe sequential functionalization involving an initial Suzuki coupling followed by a Buchwald-Hartwig amination. nih.gov This implies that selective amination at the C6-iodo position of this compound is feasible, using a suitable palladium-phosphine ligand catalyst system. acs.org The reaction would provide N-substituted 6-amino-4,7-dichloroquinolines, which are valuable intermediates.
Copper-catalyzed or copper-promoted cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for forming carbon-heteroatom bonds. nih.gov These reactions are effective for the amination of iodoquinolines. researchgate.net In a study involving the amination of 7-chloro-4-iodoquinoline, copper(I) iodide was used to catalyze the reaction with an in-situ generated ammonia (B1221849) source. researchgate.net The reaction proceeded selectively at the C4-iodo position to furnish 4-amino-7-chloroquinoline in high yield, demonstrating the lability of the C-I bond under copper catalysis while the C-Cl bond remains unaffected. researchgate.net This precedent strongly suggests that this compound would undergo copper-promoted amination preferentially at the C6 position.
Table 3: Copper-Catalyzed Amination of a Chloro-Iodoquinoline
| Substrate | Amine Source | Catalyst | Solvent | Product | Yield | Reference |
|---|
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) between the aryl halide and a nucleophile. rsc.org These reactions, such as carbonylative Suzuki or aminocarbonylation reactions, also follow the established reactivity trend for halogens. Research has shown that 6-iodoquinoline (B82116) is an effective substrate for palladium-catalyzed aminocarbonylation, reacting with carbon monoxide and various amines to produce quinoline-6-carboxamides. nih.govresearchgate.net The reaction conditions, particularly the choice of phosphine (B1218219) ligand, can be tuned to favor the formation of either simple amides or 2-ketocarboxamides. nih.gov Given this reactivity, this compound is expected to undergo selective carbonylative coupling at the C6-iodo position, yielding quinoline-6-carbonyl derivatives while preserving the chlorine atoms for subsequent reactions.
Table 4: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline
| Substrate | Nucleophile | Catalyst/Ligand | CO Pressure | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Iodoquinoline | Piperidine | Pd(OAc)₂ / PPh₃ | 40 bar | 2-Ketocarboxamide | 63% | nih.gov |
Nucleophilic Substitution Reactions on the Quinolone Halogens
In contrast to cross-coupling reactions that are dictated by the ease of oxidative addition (C-I > C-Br > C-Cl), nucleophilic aromatic substitution (SₙAr) on the quinoline (B57606) ring is governed by the electronic activation provided by the ring nitrogen. The electron-withdrawing nature of the quinoline nitrogen activates the C2 and C4 positions towards nucleophilic attack. thieme-connect.comresearchgate.net
For 4,7-dichloroquinoline, it has been demonstrated that acid-mediated nucleophilic substitution with sodium iodide results in a highly regioselective halogen exchange at the C4 position, producing 7-chloro-4-iodoquinoline in nearly 90% yield. thieme-connect.comresearchgate.net The C7-chloro position, which is not activated for nucleophilic substitution, remains inert under these conditions. thieme-connect.comresearchgate.net This differential reactivity is also observed in amination reactions, where nucleophiles like amines preferentially attack the C4 position over other positions on the quinoline core.
Applying this principle to this compound, the C4-chloro substituent is the most susceptible to nucleophilic substitution. Therefore, treatment with a suitable nucleophile (e.g., an amine, alkoxide, or thiol) under SₙAr conditions would lead to selective substitution at the C4 position, leaving the C7-chloro and C6-iodo groups untouched. This reactivity pattern is orthogonal to that of palladium-catalyzed cross-coupling, providing a powerful strategy for the controlled, stepwise functionalization of the this compound scaffold.
Selective Substitution at C-4 and C-7 Positions
The chlorine atoms at the C-4 and C-7 positions of the quinoline ring exhibit differential reactivity, enabling selective substitution. The C-4 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.govresearchgate.net This inherent reactivity allows for the selective replacement of the C-4 chlorine atom while leaving the C-7 chlorine and C-6 iodine atoms intact.
For instance, treatment of 4,7-dichloro-3-iodoquinoline (B1610487) with a nucleophile like m-aminobenzylalcohol in the presence of pyridine (B92270) hydrochloride leads to an SNAr reaction, selectively substituting the chlorine at the C-4 position. nih.gov Similarly, regioselective chloride/iodide exchange can be achieved in 4,7-dichloroquinoline hydrochloride to produce 7-chloro-4-iodoquinoline in high yield. researchgate.netthieme-connect.com This selectivity is crucial for the synthesis of precursors for various bioactive molecules. thieme-connect.com The chlorine at the C-2 and C-4 positions of quinolines are readily substituted by iodide. researchgate.netthieme-connect.com
In contrast, the chlorine atom at the C-7 position is less reactive towards nucleophilic attack. However, under specific conditions, substitution at this position can be achieved. The stepwise substitution of halogens in 4-chloro-6-iodoquinoline has been demonstrated in cross-coupling reactions with arylboronic acids, allowing for the synthesis of diarylquinolines with different aryl groups at the C-4 and C-6 positions in a one-pot procedure. researchgate.net
Reaction with Amines and other Nucleophiles
The reaction of this compound and its analogs with amines and other nucleophiles is a cornerstone for creating diverse derivatives. The electrophilic nature of the carbon atoms bearing halogen substituents facilitates nucleophilic substitution.
Primary and secondary amines are effective nucleophiles for displacing the chlorine atom at the C-4 position. For example, heating 4,7-dichloroquinoline with various aminopentane derivatives results in the formation of the corresponding 4-amino-substituted quinolines. google.com The reaction of 4,7-dichloro-3-iodoquinoline with m-aminobenzylalcohol proceeds via an SNAr mechanism to yield the C-4 substituted product. nih.gov The use of formamide (B127407) as a source of ammonia, in a copper-catalyzed reaction, allows for the amination of iodoquinolines. researchgate.net
Other nucleophiles, such as ethoxide, can also selectively displace the C-4 chlorine. The reaction of 4,7-dichloro-3-iodoquinoline with potassium ethoxide in the presence of 18-crown-6 (B118740) ether yields 7-chloro-4-ethoxy-3-iodoquinoline. google.com This highlights the versatility of the quinoline scaffold in reacting with a variety of nucleophiles to generate a library of functionalized derivatives.
Organometallic Reagent Chemistry and its Application
The application of organometallic reagents has significantly advanced the functionalization of the this compound scaffold, enabling regioselective modifications that are otherwise challenging to achieve.
Regioselective Metalation and Iodo-Magnesium Exchange
Regioselective metalation is a powerful strategy for introducing functional groups at specific positions of the quinoline ring. Iodo-magnesium exchange reactions, in particular, provide a facile route to organomagnesium intermediates. The reaction of 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl results in a highly efficient and selective iodo-magnesium exchange at the C-4 position, yielding the corresponding organomagnesium species. worktribe.com This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position. worktribe.com
This method offers a significant advantage in creating functionalized quinolines under mild conditions. worktribe.com The resulting organomagnesium reagents are versatile and can be used in subsequent transformations. worktribe.com
Utility of Organozinc Intermediates in Cross-Coupling
Organozinc intermediates, derived from the corresponding organomagnesium or organolithium precursors, are highly valuable in cross-coupling reactions. Transmetalation of the organomagnesium species, formed from iodo-magnesium exchange, with zinc chloride provides access to organozinc reagents. worktribe.com These organozinc intermediates are particularly useful in Negishi cross-coupling reactions. worktribe.comunisa.ac.za
The Negishi coupling allows for the formation of carbon-carbon bonds by reacting the organozinc reagent with various aryl or vinyl halides in the presence of a palladium catalyst. worktribe.comunisa.ac.za For example, the Negishi cross-coupling of zincated 4,6-dichloropyrimidine (B16783) with 5-iodoquinoline (B175257) has been successfully employed in the synthesis of complex heterocyclic systems. nih.gov This methodology has proven effective for creating diverse libraries of substituted quinolines. The key advantages of using organozinc reagents include their high functional group tolerance and the mild reaction conditions required for the coupling. worktribe.comunisa.ac.za
Table 1: Selected Negishi Cross-Coupling Reactions Involving Quinolines
| Organozinc Reagent | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| Zincated 4,6-dichloropyrimidine | 5-Iodoquinoline | Pd(PPh₃)₄ | 4,6-Dichloro-5-(quinolin-5-yl)pyrimidine | nih.gov |
| (7-Chloroquinolin-4-yl)zinc chloride | Aryl Halide | Pd(OAc)₂/PCy₃ | 4-Aryl-7-chloroquinoline | worktribe.com |
Other Derivatization Strategies for the this compound Scaffold
Beyond selective substitutions and organometallic cross-coupling reactions, other derivatization strategies are employed to further modify the this compound core and its derivatives. These methods focus on manipulating existing functional groups to introduce new chemical entities.
Esterification and Other Functional Group Manipulations
Functional groups introduced onto the quinoline scaffold can be further modified to create a wider array of derivatives. For instance, carboxylic acid functionalities can be converted into esters, amides, or other related groups. scispace.com
Palladium-catalyzed aminocarbonylation of 6-iodoquinoline with various amines and carbon monoxide provides a route to quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov The selectivity of this reaction towards mono- or double-carbonylation can be controlled by the choice of phosphine ligand and reaction conditions. nih.gov For example, using triphenylphosphine (B44618) as a ligand under 40 bar of CO pressure favors the formation of 2-ketocarboxamides, while using XantPhos under atmospheric pressure leads to the selective synthesis of quinoline-6-carboxamides. nih.gov
Table 2: Influence of Ligand on the Aminocarbonylation of 6-Iodoquinoline
| Ligand | CO Pressure | Major Product | Reference |
|---|---|---|---|
| Triphenylphosphine | 40 bar | Quinoline-6-glyoxylamide | nih.gov |
| XantPhos | 1 bar | Quinoline-6-carboxamide | nih.gov |
These functional group manipulations are crucial for developing new compounds with tailored properties and for exploring the structure-activity relationships of quinoline derivatives.
Structure Activity Relationships Sar and Biological Activity of 4,7 Dichloro 6 Iodoquinoline Analogues
Investigation of Substituent Effects on Biological Activity
The biological efficacy of quinoline (B57606) derivatives is intricately linked to the nature and position of various substituents on the quinoline ring. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Impact of Halogenation Pattern on Biological Efficacy
The type and placement of halogen atoms on the quinoline ring significantly modulate the biological activity of the resulting compounds. Research has shown that the presence of different halogens can lead to varying levels of efficacy. For instance, in the context of antileishmanial activity, fluoro-substituted analogues have been found to be the most active, followed by chlorinated and then brominated derivatives. mdpi.com This highlights a clear trend where the electronegativity and size of the halogen atom play a crucial role in the compound's interaction with its biological target.
The position of the halogen is also critical. For example, a fluorine atom at the C-6 position is often considered necessary for strong antimicrobial activity. mdpi.com Similarly, the presence of an iodine atom at the C-7 position, as seen in clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), enhances lipophilicity, which can facilitate passage through biological membranes like the blood-brain barrier. In contrast, dichloro-substitution at the C-5 and C-7 positions may reduce steric hindrance, which can be advantageous for certain applications. The combination of halogens, such as in 4,7-dichloro-6-iodoquinoline (B6254781), presents a unique electronic and steric profile that influences its biological interactions.
Role of Modifications at N-1, C-3, C-6, and C-7 Positions
Modifications at various positions of the quinoline scaffold have been extensively studied to optimize biological activity.
C-3 Position: The substituent at the C-3 position is believed to need to be coplanar with the quinoline ring for optimal activity. mdpi.com The introduction of a carboxyl group at this position, along with a ketone at C-4, can facilitate the penetration of the drug into bacterial cells. mdpi.com
C-6 Position: As mentioned earlier, a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, enhancing both DNA gyrase inhibition and cell penetration. asm.org The nature of the substituent at C-6 can significantly impact the molecule's ability to bind to its target.
In Vitro Biological Screening and Efficacy Studies
The therapeutic potential of this compound and its analogues is evaluated through a variety of in vitro assays that assess their activity against pathogens and their effects on cellular processes.
Antimicrobial Activity against Drug-Resistant Pathogens
Halogenated quinolines have demonstrated significant promise as antimicrobial agents, particularly against drug-resistant bacteria. Studies have shown that these compounds can be effective against a range of pathogens including:
Staphylococcus epidermidis (including methicillin-resistant strains, MRSE) cncb.ac.cnrsc.org
Klebsiella pneumoniae nih.gov
Candida parapsilosis nih.gov
Staphylococcus aureus (including methicillin-resistant strains, MRSA) rsc.orgccspublishing.org.cn
Pseudomonas aeruginosa mdpi.com
Candida albicans mdpi.com
The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription. The specific halogenation pattern and other substituents on the quinoline ring are critical in determining the spectrum and potency of antimicrobial activity. For example, certain halogenated quinolines have shown potent activity against MRSA and vancomycin-resistant Enterococcus faecium (VRE). rsc.org
Table 1: Antimicrobial Activity of Selected Halogenated Quinolines
| Compound/Analogue | Pathogen | Activity (MIC/MBEC in µM) | Reference |
|---|---|---|---|
| Halogenated Quinolines (general) | MRSA, MRSE, VRE | MBEC = 1.0–23.5 | rsc.org |
| HQ 2 (ClogP = 3.44) | MRSE 35984 | MIC = 0.59, MBEC = 2.35 | nih.gov |
| HQs 8 and 9 | MRSA-2 | MIC = 0.39 and 0.59 | rsc.org |
| Halogenated quinoline-3 | S. epidermidis biofilms | Eradication at 3.0 | nih.gov |
| Halogenated quinoline-4 | E. faecium biofilm | Eradication at 1.0 | nih.gov |
Biofilm Eradication Capabilities of Halogenated Quinoline Derivatives
A significant challenge in treating bacterial infections is the formation of biofilms, which are communities of bacteria encased in a protective matrix that renders them tolerant to conventional antibiotics. nih.govnih.gov Halogenated quinolines have emerged as a promising class of agents capable of eradicating these persistent biofilms. cncb.ac.cnnih.gov
Research has demonstrated that select halogenated quinolines can effectively eradicate biofilms of drug-resistant Gram-positive pathogens like MRSA, MRSE, and VRE. cncb.ac.cnnih.gov The biofilm eradication activity appears to be a distinct capability from general antimicrobial action, targeting the non-replicating persister cells within the biofilm. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for the optimization of these biofilm-eradicating properties. nih.gov For instance, rapid microwave-enhanced synthesis has led to the discovery of novel halogenated quinolines with potent biofilm-eradicating activities (Minimum Biofilm Eradication Concentrations, MBECs, ranging from 1.0–23.5 μM) against MRSA, MRSE, and VRE. rsc.orgrsc.org
Modulation of Cellular Pathways
Beyond their antimicrobial effects, halogenated quinoline derivatives have been investigated for their ability to modulate various cellular pathways, suggesting potential applications in other therapeutic areas.
Neuroprotective Effects: Some quinoline derivatives have shown neuroprotective properties. For example, clioquinol has been studied for its ability to reduce zinc accumulation in neuritic plaques, a hallmark of Alzheimer's disease. researchgate.net
Anti-inflammatory Activity: Certain fluoroquinolones have been observed to possess anti-inflammatory effects by inhibiting signaling pathways such as the p65-NF-κB pathway. mdpi.com
Anticancer Activity: The quinoline scaffold is a component of several anticancer drugs. worktribe.com Halogenated quinolines can induce apoptosis (programmed cell death) in various cancer cell lines. For example, some derivatives have been shown to inhibit the proliferation of breast cancer cells and human leukemia cells. The mechanism often involves the activation of caspase pathways or the inhibition of enzymes critical for tumor cell proliferation. Furthermore, certain indoloquinoline derivatives have been shown to selectively stabilize G-quadruplex structures in the promoter region of oncogenes like KRAS, leading to a downregulation of its expression. nih.gov
In Vitro Cytotoxicity Assessments (e.g., against cancer cell lines, HeLa cells)
Recent studies have highlighted the cytotoxic potential of quinoline derivatives against various cancer cell lines. For instance, certain organoplatinum compounds bearing a 1,2,3-triazole ring, which can be synthesized from quinoline precursors, have demonstrated high cytotoxicity against human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cell lines. researchgate.net The IC50 values for these compounds were found to be significantly lower than that of cisplatin, a conventional chemotherapeutic agent. researchgate.net
Tin complexes with 5,7-dihalo-8-quinolines have also shown potent anti-proliferative activity against several human cancer cell lines, including BEL7404, SKOV-3, and NCI-H460, with IC50 values ranging from 20 nM to 5.11 μM. sciepub.com Notably, these complexes exhibited selective cytotoxicity, favoring tumor cells over normal human liver cells (HL-7702). sciepub.com Specifically, a tin complex with 5-chloro-7-iodoquinolin-8-ol showed an IC50 value of 20 nM against the NCI-H460 tumor cell line, representing a significant increase in potency compared to the free ligand. sciepub.com
The cytotoxicity of various compounds, including those derived from quinolines, has been evaluated against HeLa cells. sci-hub.seua.esuobaghdad.edu.iq The cytotoxic effect is often influenced by the specific cell line and the structural features of the compound. ua.es
Table 1: In Vitro Cytotoxicity of Selected Quinoline Analogues and Related Compounds
| Compound/Analogue | Cell Line | IC50 Value | Source |
|---|---|---|---|
| Organoplatinum compounds (5-7) | MG-63 | ≤20 μM | researchgate.net |
| Organoplatinum compounds (5-7) | MDA-MB-231 | ≤20 μM | researchgate.net |
| Tin(IV) complex with 5-chloro-7-iodoquinolin-8-ol | NCI-H460 | 20 nM | sciepub.com |
| Tin(IV) complexes with 5,7-dihalo-8-quinolines | BEL7404 | 0.27-5.44 μM | sciepub.com |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Action at the Molecular and Cellular Level (In Vitro)
The therapeutic effects of this compound and its analogues are attributed to several mechanisms at the molecular and cellular levels.
Inhibition of DNA Gyrase and Topoisomerase II
A primary mechanism of action for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By forming toxic drug-enzyme-DNA complexes, these compounds prevent bacterial cell division and lead to cell death. The presence of halogen atoms, such as chlorine and fluorine, can enhance the binding affinity of the compound to these molecular targets.
Some tetracyclic isoindolo[2,1-a]quinoline-5,11-dione (B11868051) derivatives have been identified as potent inhibitors of human topoisomerase-II and DNA-gyrase. nih.gov Similarly, certain quinoline derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. acs.org The inhibition of Topoisomerase II by some novel synthetic compounds has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov A proposed model suggests that quinolones bind cooperatively to a gyrase-induced specific site on the DNA substrate. nih.gov
Investigation of Mechanisms Independent of Membrane Lysis
Research indicates that the antimicrobial and anticancer activities of some quinoline derivatives may not solely depend on membrane lysis. For instance, the cytotoxic effects of certain ruthenium complexes containing 8-hydroxyquinoline (B1678124) ligands are associated with the activity of the ligands themselves, which can be released from the complex. sci-hub.se These complexes have been shown to induce mitochondrial damage and the release of pro-apoptotic proteins without necessarily causing immediate membrane disruption. sci-hub.se
Effect on Microbial Adhesion and Biofilm Development
Quinolone derivatives have been investigated for their ability to interfere with microbial adhesion and biofilm formation, which are critical stages in microbial infections. researchgate.netgoogle.com Some studies suggest that carboxy-quinoline derivatives bearing an iodine atom are promising scaffolds for developing agents that can inhibit these processes. researchgate.netresearchgate.net The formation of biofilms can be dependent on metal ions, and the chelation of these ions by certain quinoline compounds can inhibit biofilm formation. google.com For example, the chelation of zinc ions has been shown to prevent the pathological formation of biofilms, particularly in methicillin-resistant Staphylococcus aureus (MRSA). google.com Synthetic cationic peptides have also demonstrated the ability to prevent biofilm formation by various pathogens at concentrations below their minimum inhibitory concentration. nih.gov
Table 2: Effect of Quinoline Analogues on Biofilm Formation
| Compound/Analogue Type | Target Organism(s) | Effect | Source |
|---|---|---|---|
| Iodo-carboxy-quinolines | S. epidermidis, K. pneumoniae, C. parapsilosis | Inhibition of microbial adhesion | researchgate.netresearchgate.net |
| Zinc-chelating quinolines | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | google.com |
This table is interactive. Click on the headers to sort the data.
Target Identification and Validation Approaches
Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanism of action and for rational drug design. Molecular docking studies are often employed to predict the interaction between a compound and its potential target, such as the NQO1 enzyme for certain quinolinedione derivatives. researchgate.net
The synthesis of a library of functionalized quinolines allows for structure-activity relationship studies, which help in identifying the key structural features required for biological activity. worktribe.com For example, the synthesis of various ammosamide B analogues and their evaluation as inhibitors of quinone reductase 2 (QR2) provided insights into the structural parameters necessary for inhibitory activity. nih.gov Target validation can be achieved through various in vitro assays, such as DNA gyrase supercoiling inhibition assays, to confirm the compound's effect on the identified target. researchgate.net
Computational Approaches in the Study of 4,7 Dichloro 6 Iodoquinoline and Quinolone Scaffolds
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial in understanding how quinolone-based compounds interact with their biological targets at the molecular level.
Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to design new drug candidates. For quinolones, this approach has been instrumental. Quinolones are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. oup.comindigoinstruments.com The core principle of SBDD in this context is to design quinolone derivatives that fit precisely into the binding sites of these enzymes, disrupting their function and leading to bacterial cell death. indigoinstruments.comresearchgate.net
The design process involves modifying the basic quinolone scaffold at various positions (e.g., N-1, C-3, C-6, C-7) to enhance binding affinity and selectivity. oup.comnih.gov For instance, the addition of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the highly successful fluoroquinolone class of antibiotics with markedly improved antimicrobial activity. oup.comnih.gov Computational models are used to predict how different substituents on the quinoline (B57606) ring will affect the molecule's interaction with the target protein, guiding synthetic efforts toward more effective compounds. mdpi.com
Molecular docking simulations are employed to analyze the specific interactions between quinolone derivatives and their target proteins. These studies reveal key binding modes and the intermolecular forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
Analysis of protein-ligand crystal structures has shown that halogen atoms on ligands frequently interact with backbone carbonyl oxygens and side-chain Lewis bases of amino acids. nih.govresearchgate.net These interactions are directional and can significantly influence a ligand's binding affinity and selectivity. nih.gov Docking studies can predict these interactions, helping to explain the activity of known compounds and to design new ones with optimized halogen bonding patterns. nih.govnih.gov
Table 1: Example Docking Scores of Pefloxacin (B1679150) Derivatives Against Staphylococcus aureus DNA Gyrase
| Compound | Glide Score | Glide Energy (kcal/mol) | Emodel Value |
| 5g | -7.73 | -51.24 | -66.16 |
| 5a | -7.58 | -48.33 | -62.15 |
| 8h | -7.42 | -45.17 | -60.28 |
| 5m | -7.31 | -49.56 | -63.74 |
| 5b | -7.28 | -46.81 | -61.49 |
| This table presents docking scores for a selection of pefloxacin derivatives, demonstrating how computational methods are used to evaluate and rank potential drug candidates based on their predicted binding affinity to the target enzyme. Data sourced from a molecular modeling study on novel fluoroquinolone molecules. nih.gov |
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. frontiersin.org A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein. nih.gov
For halogenated quinolines, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govresearchgate.net The halogen atoms themselves can be treated as hydrophobic features or, more specifically, as halogen bond donors. This model then serves as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. frontiersin.orgnih.gov This approach has been successfully used to identify novel quinoline derivatives with potential antioxidant and anticancer activities. nih.govmdpi.com
A typical pharmacophore model for quinoline derivatives might consist of features like one aromatic ring and three hydrogen bond acceptors. nih.gov The model helps in understanding the structure-activity relationships and guides the design of new compounds with improved activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies involve calculating a set of molecular descriptors for a series of quinoline derivatives with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. researchgate.netnih.gov
For halogenated quinolines, relevant descriptors might include those that describe the size, electronegativity, and polarizability of the halogen substituents. nih.govmdpi.com For example, a QSAR model might reveal that increasing the size of the halogen at a particular position (e.g., from Cl to I) leads to an increase in activity, suggesting a favorable steric or halogen bonding interaction in the target's binding site. nih.gov These models provide valuable insights into the structural requirements for biological activity. mdpi.com
Table 2: Statistical Results of 3D-QSAR Models for Tetrahydroquinoline Derivatives
| Model | q² | R²pred |
| CoMFA | 0.778 | 0.709 |
| CoMSIA | 0.764 | 0.713 |
| This table shows the statistical validation parameters for Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models. The high values for q² (cross-validated correlation coefficient) and R²pred (predictive ability for an external test set) indicate robust and predictive models. mdpi.com |
Once a statistically robust QSAR model has been developed and validated, it can be used to predict the biological activity of novel, yet-to-be-synthesized quinoline derivatives. mdpi.com By calculating the molecular descriptors for a designed compound, its activity can be estimated using the QSAR equation. This predictive capability is a cornerstone of modern drug design, as it allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources. mdpi.commdpi.com
For instance, if a QSAR model indicates that a bulky, electron-withdrawing group at a specific position on the quinoline ring is beneficial for activity, researchers can design new derivatives incorporating such features and use the model to predict their potency before embarking on their chemical synthesis. mdpi.commdpi.com This iterative process of design, prediction, and synthesis is a powerful strategy for optimizing the activity of lead compounds.
Theoretical Studies of Electronic and Structural Properties
Computational chemistry provides powerful tools to investigate the electronic and structural properties of quinolone derivatives, offering insights that are often difficult to obtain through experimental methods alone. These theoretical studies are crucial for understanding the behavior of molecules like 4,7-dichloro-6-iodoquinoline (B6254781) and for designing new compounds with desired properties. By employing various computational models, researchers can predict molecular geometries, electronic distributions, and the relative energies of different molecular states, which are fundamental to a molecule's reactivity and biological activity.
Analysis of Tautomerism and Conformational Dynamics of Quinolones
Tautomerism and conformational dynamics are critical aspects of the chemical behavior of quinolone scaffolds. Tautomers, which are isomers that readily interconvert, can exhibit different chemical and physical properties. For quinolones, the lactam-lactim tautomerism is of particular interest. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stability of these tautomers. researchgate.net For many quinolones, the lactam form is found to be the predominant and more stable tautomer in both nonaqueous phases and the solid state, a stability that is sometimes attributed to the formation of hydrogen-bonded dimers. researchgate.net
The conformational landscape of quinolones is also a key area of computational investigation. The flexibility of substituents on the quinolone ring can lead to various conformers with different energy levels. Understanding the dynamics of these conformations is essential as they can influence how the molecule interacts with biological targets. Computational methods can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for interconversion. nih.gov For instance, a thorough conformational analysis can be performed using computational programs to identify all possible isomers and conformers, both in a vacuum and in the presence of a solvent. nih.gov
While specific studies on this compound are not prevalent, the principles derived from computational studies of other quinolones can be applied. The electronic nature and steric hindrance of the chloro and iodo substituents would be expected to influence the tautomeric equilibrium and conformational preferences of this specific molecule. researchgate.net
Table 1: Calculated Relative Energies of Quinolone Conformers
| Compound Form | Method | Electronic Energy (a.u.) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Neutral quinolone Syn1 | HF | –662.00124 | 0 |
| DFT/B3LYP | –665.91917 | 0 | |
| Neutral quinolone Anti | HF | –661.98898 | 7.69 |
| DFT/B3LYP | –665.90359 | 9.78 |
Quantum Chemical Calculations for Mechanistic Insights (e.g., protonation processes)
Quantum chemical calculations are invaluable for elucidating reaction mechanisms at a molecular level. For quinolones, understanding protonation processes is crucial as it affects their solubility, transport, and interaction with biological targets. jcscm.net Computational methods can be used to calculate proton affinities (PA) for different basic sites within the molecule, thereby predicting the most likely site of protonation. jcscm.netresearchgate.net
Studies on various quinolone derivatives using semiempirical quantum chemical methods like MNDO have shown that the protonation at the carbonyl oxygen (O11) is generally more favored than at the ring nitrogen (N1). researchgate.net This preference is attributed to the presence of the unsaturated carbonyl double bond and the lone pair electrons on the oxygen atom, making it a better proton acceptor. researchgate.net The energy difference between protonation at these two sites can be substantial, indicating a clear preference. researchgate.net
More advanced methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with appropriate basis sets are also employed to calculate the proton affinity at various potential sites. researchgate.net These calculations can provide detailed information on the structures of the base and its conjugate acid. researchgate.net For the broader quinolone class, it has been found that the O-site of protonation is strongly favored over the N-site in the gas phase. researchgate.net
Table 2: Calculated Proton Affinities (PA) for Quinolone Derivatives (kJ/mol)
| Quinolone Derivative | PA at O11 | PA at N1 |
|---|---|---|
| Quinolone (I) | 937 | 774 |
| 1-methyl quinolone (II) | 946 | 787 |
| 1-ethyl quinolone (III) | 946 | 783 |
| 1-cyclopropyl quinolone (IV) | 946 | 787 |
| 3-carboxylic-quinolone (V) | 920 | 714 |
| 6-fluoroquinolone (VI) | 920 | 757 |
Spectroscopic Characterization and Analytical Methodologies
Comprehensive Structural Elucidation Techniques for Halogenated Quinoline (B57606) Derivatives
The elucidation of the structure of halogenated quinolines is accomplished by synergistically applying several spectroscopic methods. Each technique provides unique pieces of information about the molecular framework, and together they allow for a complete and confident structural assignment. While specific experimental data for 4,7-dichloro-6-iodoquinoline (B6254781) is not extensively published, the analysis of the closely related precursor, 4,7-dichloroquinoline (B193633), provides a strong basis for predicting its spectral characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In ¹H NMR spectroscopy of the parent 4,7-dichloroquinoline, the aromatic protons exhibit distinct chemical shifts and coupling patterns. For instance, in a CDCl₃ solvent, the proton signals are observed at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H) researchgate.net. The introduction of an iodine atom at the C-6 position in this compound would significantly alter this spectrum. Specifically, the signal for the proton at C-6 would be absent. The signals for the adjacent protons, H-5 and H-8, would be expected to shift downfield due to the electronic effects of the iodine substituent. The coupling patterns would also change; for example, the H-5 proton would likely appear as a singlet, and the H-8 proton would remain a singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 7-chloro-4-alkoxyquinoline derivatives, characteristic signals for the quinoline ring carbons are well-documented researchgate.net. For this compound, one would expect nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbon atom bonded to the iodine (C-6) would show a characteristic chemical shift in the range of 90-100 ppm. The chemical shifts of the adjacent carbons (C-5 and C-7) would also be influenced by the iodine substituent.
Table 1: Representative ¹H and ¹³C NMR Data for Halogenated Quinoline Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4,7-Dichloroquinoline researchgate.net | ¹H NMR | CDCl₃ | 8.78 (d, J=4.8, H-2), 8.15 (d, J=9.2, H-5), 8.11 (d, J=2.4, H-8), 7.59 (dd, J=9.2, 2.4, H-6), 7.48 (d, J=4.8, H-3) |
| 7-chloro-4-methoxyquinoline researchgate.net | ¹³C NMR | DMSO-d₆ | 161.6 (C-4), 153.1 (C-2), 149.1 (C-4a), 134.4 (C-7), 127.3 (C-8), 126.3 (C-5), 123.7 (C-6), 119.3 (C-8a), 101.6 (C-3), 56.3 (OCH₃) |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₂IN), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.
The mass spectrum of the parent 4,7-dichloroquinoline shows a characteristic molecular ion peak cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The molecular ion peaks are observed at m/z 197 (for C₉H₅³⁵Cl₂) and 199 (for C₉H₅³⁵Cl³⁷Cl), with a characteristic intensity ratio. A significant fragment is often observed at m/z 162, corresponding to the loss of a chlorine atom nih.govnist.gov.
For this compound, the molecular ion (M⁺) peak would be expected at m/z 322.87, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The isotopic pattern would be complicated by the presence of two chlorine atoms, providing a unique signature for the compound's identity.
Table 2: Mass Spectrometry Data for 4,7-Dichloroquinoline
| Technique | Ionization Mode | Observed m/z Values | Interpretation | Source |
| MS | Electron Ionization (EI) | 197, 199, 162 | [M]⁺, [M+2]⁺, [M-Cl]⁺ | nih.govnist.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of a halogenated quinoline derivative would display several characteristic absorption bands.
For the quinoline ring system, characteristic C=C and C=N stretching vibrations are typically observed in the 1610-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The presence of halogens is indicated by C-Cl and C-I stretching vibrations. The C-Cl stretching bands for aromatic chlorides are found in the 1100-800 cm⁻¹ range, while the C-I stretching vibration would be expected at lower frequencies, typically between 600 and 500 cm⁻¹. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 4,7-dichloroquinoline nist.gov.
Table 3: Key IR Absorption Bands for Halogenated Quinolines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C and C=N Ring Stretch | 1610-1450 |
| C-H In-plane Bend | 1300-1000 |
| C-H Out-of-plane Bend | 900-675 |
| C-Cl Stretch | 1100-800 |
| C-I Stretch | 600-500 |
While the crystal structure for this compound has not been reported, the structure of 4,7-dichloroquinoline has been determined. It crystallizes in the monoclinic space group with two molecules in the asymmetric unit researchgate.netnih.gov. This analysis confirms the planarity of the quinoline ring system and provides exact measurements of the C-C, C-N, and C-Cl bond lengths. Such data serves as a crucial benchmark for computational studies and for understanding intermolecular interactions in the solid state.
Table 4: Crystal Data for 4,7-Dichloroquinoline
| Parameter | Value | Source |
| Chemical Formula | C₉H₅Cl₂N | nih.gov |
| Formula Weight | 198.04 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| a (Å) | 18.2243 (17) | nih.gov |
| b (Å) | 3.8253 (5) | nih.gov |
| c (Å) | 23.622 (3) | nih.gov |
| β (°) | 96.61 (1) | nih.gov |
| Volume (ų) | 1635.8 (4) | nih.gov |
Advanced Analytical Methods for Purity and Identity Confirmation
Beyond structural elucidation, it is critical to establish the purity and confirm the identity of a chemical compound. Chromatographic techniques are the primary methods used for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For quinolone analysis, reversed-phase HPLC is commonly employed, often using a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active. Gradient elution programs can be developed to achieve optimal separation of the main compound from any impurities or related substances.
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for qualitative analysis, such as monitoring reaction progress or checking the purity of a sample. For quinoline derivatives, silica (B1680970) gel plates are typically used as the stationary phase. A variety of solvent systems, often mixtures of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol), can be used as the mobile phase to achieve separation. The separated spots are visualized under UV light, where quinoline compounds typically show fluorescence or absorbance.
Spectrofluorimetric Methods for Quinolone Derivatives
Spectrofluorimetry is a highly sensitive analytical technique used to determine the concentration of a substance by measuring the fluorescence it emits. This method is widely applied to quinolone and fluoroquinolone derivatives, especially in the context of pharmaceutical analysis and for tracking their presence in biological and environmental samples. The intrinsic fluorescence of the quinoline ring system, which can be influenced by various substituents, forms the basis for these analytical methods.
However, a detailed search of scientific databases and research articles did not yield any specific studies that have developed or applied spectrofluorimetric methods for the analysis of this compound. The existing body of work on spectrofluorimetric analysis of quinolones primarily focuses on antibiotic compounds, where the methodology is tailored to their specific excitation and emission characteristics. Without experimental data on the fluorescence properties of this compound, no established spectrofluorimetric methods can be reported.
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes for Complex 4,7-Dichloro-6-iodoquinoline (B6254781) Analogues
The synthesis of quinoline (B57606) derivatives has a rich history, with classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions providing the foundational chemistry. orientjchem.orgwikipedia.org However, these traditional approaches often suffer from significant drawbacks, including the need for harsh reaction conditions (e.g., high temperatures, strong acids), the use of hazardous reagents, and sometimes poor yields and selectivity, especially for polysubstituted analogues. orientjchem.org
Future research is focused on developing more efficient, selective, and environmentally benign synthetic methodologies. Modern approaches are increasingly favored for their milder conditions and superior control over regioselectivity, which is crucial for constructing complex analogues of this compound. These methods include transition-metal-catalyzed cross-coupling reactions, C-H bond activation/functionalization, and photocatalytic oxidative cyclizations. nih.gov The goal is to create a diverse library of analogues by modifying the quinoline core with various functional groups to explore a wider chemical space and refine structure-activity relationships (SAR).
| Approach | Description | Advantages | Challenges/Drawbacks |
|---|---|---|---|
| Classical Methods (e.g., Skraup, Friedländer) | Acid-catalyzed cyclization reactions using anilines and α,β-unsaturated carbonyl compounds or related precursors. wikipedia.org | Well-established, uses readily available starting materials. | Harsh conditions, low yields for complex substrates, limited functional group tolerance, potential for hazardous byproducts. orientjchem.org |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H activation to functionalize the quinoline core. | High efficiency and selectivity, broad substrate scope, mild reaction conditions. | Cost and toxicity of metal catalysts, need for pre-functionalized substrates in some cases. |
| Green Chemistry Approaches | Utilizes methods like microwave irradiation, ultrasound, or one-pot multicomponent reactions in environmentally friendly solvents (e.g., water). orientjchem.org | Reduced reaction times, lower energy consumption, minimized waste, improved safety profiles. orientjchem.org | Requires specialized equipment, optimization of reaction conditions can be complex. |
| Photocatalysis | Visible light-induced oxidative cyclization or functionalization reactions. nih.gov | Extremely mild conditions, high degree of control, utilizes sustainable energy sources. | Substrate scope can be limited, requires specific photocatalysts. |
Exploration of New Catalytic Applications in this compound Chemistry
While quinolines are typically viewed as substrates or scaffolds in synthetic chemistry, there is an emerging interest in exploring their potential as catalysts. The this compound structure possesses features that could be harnessed for catalysis. The nitrogen atom of the quinoline ring can act as a Lewis base or as a ligand to coordinate with metal centers, forming organometallic complexes capable of catalyzing various organic transformations. For instance, quinoline-copper complexes have been shown to exhibit catalytic activity in the oxidation of catechol to o-quinone. mdpi.com
Furthermore, the presence of an iodine atom at the C6 position opens the door to catalysis based on halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This interaction can be used to activate substrates in a reaction. Although iodoimidazolinium compounds have been investigated for their catalytic role in the reduction of quinoline, the inverse concept—using an iodo-quinoline to catalyze other reactions—remains a largely unexplored but promising field. acs.org Future research could focus on designing systems where the iodo-quinoline moiety serves as an organocatalyst, activating electrophiles through halogen bonding.
| Potential Catalytic Role | Structural Feature | Mechanism of Action | Potential Applications |
|---|---|---|---|
| Ligand in Transition-Metal Catalysis | Quinoline Nitrogen Atom | The nitrogen's lone pair of electrons coordinates to a metal center (e.g., Cu, Pd, Ru), influencing the metal's electronic properties and steric environment to facilitate reactions like oxidation or cross-coupling. mdpi.com | Oxidation reactions, C-C and C-N bond formation. |
| Halogen-Bonding Organocatalysis | Iodine Atom at C6 | The electropositive region (σ-hole) on the iodine atom forms a non-covalent bond with a Lewis basic site on a substrate, activating it for nucleophilic attack. acs.org | Activation of carbonyls, Michael additions, Diels-Alder reactions. |
Rational Design of Multi-Target Ligands Based on the Quinolone Scaffold
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple biological pathways. mdpi.com This complexity limits the efficacy of drugs that act on a single target. Consequently, there is a growing paradigm shift towards developing multi-target-directed ligands (MTDLs) that can modulate several disease-relevant targets simultaneously. acs.orgmdpi.com The quinoline scaffold is exceptionally well-suited for the rational design of such MTDLs.
A prominent strategy involves designing hybrid molecules that combine the quinoline core with other pharmacophores to achieve dual or multiple activities. For example, researchers have successfully designed and synthesized novel quinoline-based derivatives as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical targets in cancer therapy. nih.govrsc.orgrsc.org The design process often involves using a known inhibitor of one target (e.g., lapatinib) as a template and modifying its structure to incorporate functionalities that also bind to a second target. rsc.org This rational approach, guided by molecular modeling and structure-activity relationship studies, allows for the fine-tuning of inhibitory activity against multiple targets within a single molecule. nih.govrsc.org
Integration of Interdisciplinary Approaches in Quinolone Research
Advancing quinoline research from a promising scaffold to a clinically effective agent requires a deeply integrated, interdisciplinary approach. mdpi.com The limitations of working in isolated silos are becoming increasingly apparent, and future success depends on the seamless collaboration between various scientific fields.
This collaborative effort begins with computational chemistry and bioinformatics, where researchers can map disease pathways and perform virtual screening to identify potential biological targets. mdpi.com Medicinal and synthetic chemists then use this information to design and synthesize novel quinoline analogues. Subsequently, pharmacologists and cell biologists evaluate these compounds for their biological activity, potency, and mechanism of action. Toxicologists assess their safety profiles to minimize off-target effects. This iterative cycle, where insights from biological testing feed back into computational and synthetic design, is crucial for optimizing lead compounds and accelerating their development. mdpi.com
| Discipline | Key Contributions |
|---|---|
| Computational Chemistry | Target identification, virtual screening, molecular docking, prediction of pharmacokinetic properties, guiding rational drug design. mdpi.com |
| Synthetic Organic Chemistry | Development of novel synthetic routes, creation of compound libraries, optimization of lead structures. mdpi.com |
| Pharmacology & Cell Biology | In vitro and in vivo testing of compound efficacy, mechanism of action studies, identification of biomarkers. mdpi.com |
| Toxicology | Evaluation of off-target effects, assessment of safety profiles, structure-toxicity relationship studies. mdpi.com |
Identification of Novel Biological Targets for Halogenated Quinolines
While some biological targets of halogenated quinolines are well-known (e.g., kinases in cancer), a vast number of potential interactions remain undiscovered. A key future direction is the systematic identification of novel biological targets to uncover new therapeutic applications. This can be achieved through phenotypic screening, where libraries of quinoline derivatives are tested for their ability to induce a specific cellular effect (e.g., inhibiting cancer cell growth) without a preconceived target.
Once a bioactive compound is identified, target deconvolution methods are employed to pinpoint its molecular target(s). Techniques used for this purpose include affinity chromatography, proteomic profiling, and genetic approaches. For example, studies on substituted quinolines have evaluated their effects on a wide array of molecular processes, including cell metabolism, DNA, RNA, and protein synthesis, and growth factor receptor signaling pathways, revealing a broad spectrum of potential targets. acs.org Identifying these novel targets not only provides new avenues for drug development but also deepens our understanding of fundamental biological processes.
Design and Development of Chemical Biology Probes Based on this compound
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. mdpi.com The this compound scaffold is an excellent starting point for creating such probes. By derivatizing the core structure with specific functional groups, it can be converted into a tool for target identification and validation.
The design of a chemical probe involves several key modifications. A "clickable" handle, such as an alkyne or azide (B81097) group, can be introduced to allow for covalent attachment to reporter tags via click chemistry. These tags can be fluorescent dyes for imaging the probe's location within a cell or biotin (B1667282) for affinity purification of the target protein. The key challenge is to introduce these modifications without disrupting the molecule's original biological activity and selectivity. mdpi.com The development of such probes from the this compound scaffold would be invaluable for elucidating its mechanism of action and identifying its direct binding partners in a cellular context.
Q & A
Q. What are the established synthetic routes for 4,7-Dichloro-6-iodoquinoline, and how can purity be optimized?
- Methodological Answer : The synthesis typically begins with quinoline derivatives. For example, 4,7-dichloroquinoline can be synthesized via hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% NaOH, followed by decarboxylation and chlorination with POCl₃ . To introduce iodine at position 6, direct electrophilic iodination using I₂ in the presence of HNO₃ or a metal catalyst (e.g., AgNO₃) is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reactions with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm structures via NMR and mass spectrometry .
Q. How can researchers characterize this compound using spectroscopic and analytical methods?
- Methodological Answer : Key techniques include:
- UV/Vis Spectroscopy : Absorbance maxima at ~270 nm (quinoline π→π* transitions) .
- NMR : Distinct aromatic proton signals (e.g., δ 8.5–9.0 ppm for H-2 and H-3) and halogen-induced deshielding.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 344.9) confirms molecular weight (343.46 g/mol) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include:
- Solubility : Limited in water (<0.1 mg/mL); use DMSO or DMF for stock solutions.
- Stability : Susceptible to photodegradation; store in amber vials at –20°C.
- LogP : ~3.2 (calculated via ChemDraw), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How does the substitution pattern at positions 4, 6, and 7 influence bioactivity, and what SAR trends are observed?
- Methodological Answer : Substituents at these positions significantly modulate interactions with biological targets. For example:
- Position 4 (Cl) : Enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors).
- Position 6 (I) : Increases steric bulk and halogen bonding, improving selectivity for parasitic proteases .
- Position 7 (Cl) : Stabilizes aromatic stacking in DNA intercalation.
SAR studies should compare IC₅₀ values of derivatives (e.g., 4-Cl vs. 4-F analogs) in enzyme assays (e.g., malarial PfCRT inhibition) .
Q. How can contradictions in reported bioactivity data (e.g., antiparasitic vs. anticancer effects) be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Varying pH, temperature, or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Purity : HPLC-MS to confirm ≥95% purity; trace solvents (e.g., POCl₃ residues) may skew results.
- Target Selectivity : Use isogenic cell lines (e.g., HEK293 vs. HeLa) or knockout models to isolate mechanisms.
Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What computational strategies predict the reactivity and pharmacokinetics of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to study electrophilic substitution sites .
- Molecular Docking : AutoDock Vina for target binding (e.g., Plasmodium falciparum dihydroorotate dehydrogenase).
- ADMET Prediction : SwissADME to estimate bioavailability (%F >50), CYP450 interactions, and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
